Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
Description
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is a Boc-protected amino acid ester featuring a cyclohexylamine core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the methyl ester enhances lipophilicity, making the compound suitable for applications in medicinal chemistry, particularly in peptide synthesis and drug discovery. Its structure combines conformational flexibility (from the cyclohexyl ring) with steric protection, which may influence binding affinity and metabolic stability in biological systems.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
methyl 2-(4-aminocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h9-11H,5-8,15H2,1-4H3,(H,16,18) |
InChI Key |
IOVITUHRWHBMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The protected amine is then subjected to esterification with methyl chloroacetate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the steric and electronic effects of the Boc group, which can modulate its interactions with enzymes and other proteins .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared to four structurally related analogs (Table 1), with key differences in substituents, functional groups, and molecular frameworks.
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs.
Key Observations:
Cyclohexyl vs. Phenyl Rings: The target compound’s cyclohexyl ring introduces conformational flexibility and reduced aromaticity compared to phenyl analogs like 19b and methyl 2-(4-Boc-aminophenyl)acetate . This may enhance stereoselective interactions in chiral environments, such as enzyme binding pockets.
Ester vs. Acid Functionality :
- The methyl ester group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to carboxylic acid derivatives (e.g., ), which are more polar (logP ~1.0–1.5). This makes the ester form more suitable for blood-brain barrier penetration in CNS-targeted therapies.
Alkoxy-substituted phenyl analogs (e.g., 19b’s cyclobutylmethoxy group ) may enhance solubility via ether oxygen hydrogen bonding.
Biological Activity
Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate, a compound notable for its structural complexity and potential applications in pharmaceutical chemistry, has garnered attention for its biological activities. This article delves into the compound's properties, synthesis, and biological implications based on available research findings.
Compound Overview
- IUPAC Name : Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
- Molecular Formula : C14H26N2O4
- Molecular Weight : Approximately 286.37 g/mol
- Physical State : Oily liquid or solid depending on synthesis and storage conditions.
The compound's structure includes a methyl ester, an amine group, and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological activity and synthesis pathways.
Synthesis Pathways
Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through various methods, typically involving multi-step reactions that start from precursors like 1,4-cyclohexanedione. The synthetic routes often focus on achieving high yields and purity necessary for biological testing.
Potential Pharmacological Applications
- Neuropharmacology : Given the structural resemblance to known psychoactive drugs such as Cariprazine, this compound may play a role in modulating neurotransmitter activity.
- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing various therapeutic agents, indicating its importance in drug development processes .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural characteristics of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate against similar compounds:
This table illustrates the distinctiveness of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate in terms of potential biological activities and applications.
Case Studies and Research Findings
While direct case studies on methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate are scarce, insights can be drawn from related compounds:
- Antimicrobial Activity : Similar compounds have exhibited activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. For instance, certain derivatives showed MIC values ranging from 0.5 to 8 µg/mL against these pathogens .
- Cancer Research : Compounds structurally related to methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate have demonstrated selective cytotoxicity towards cancer cell lines, indicating potential for further exploration in oncological therapies .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Key Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | 70–85 | Similar to |
| Mitsunobu Coupling | DEAD, PPh₃ | 60–75 | Adapted from |
| Direct Alkylation | K₂CO₃, DMF | 50–65 | Structural analog in |
Advanced: How can researchers optimize the stereochemical outcome during the synthesis of this compound?
Methodological Answer:
The 4-aminocyclohexyl group introduces stereochemical complexity. Strategies include:
- Chiral Resolution: Use chiral auxiliaries or catalysts during the coupling step. For example, reports enantiomeric control via (2R)- or (2S)-configured starting materials .
- Solvent Effects: Polar aprotic solvents (e.g., THF) may favor specific transition states. highlights triclinic crystal packing influenced by solvent choice .
- Temperature Control: Lower temperatures (0–5°C) can reduce epimerization.
Critical Analysis: Contradictions in diastereomer ratios across studies (e.g., 80:20 vs. 90:10) may arise from Boc group steric effects, as noted in for structurally related sulfonates .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Peaks/Bands | Reference |
|---|---|---|
| ¹H NMR | δ 1.40 (t-Bu), δ 3.63 (OCH₃) | |
| ESI-MS | m/z 372.4 [M+Na]⁺ | |
| IR | 1680 cm⁻¹ (C=O) |
Advanced: How to resolve contradictions in NMR data when characterizing this compound?
Methodological Answer:
Discrepancies in NMR signals (e.g., cyclohexyl proton splitting) may arise from:
- Dynamic Effects: Ring flipping in the cyclohexyl group can average signals. Low-temperature NMR (-40°C) can resolve this, as shown in for rigid analogs .
- Solvent Polarity: CDCl₃ vs. DMSO-d₆ alters hydrogen bonding. notes solvent-dependent shifts for Boc-protected amines .
- Impurity Interference: Use 2D NMR (COSY, HSQC) to assign overlapping peaks.
Case Study: observed a 0.1 ppm variation in methoxy shifts due to trace water in CDCl₃ .
Safety: What are the key safety considerations when handling this compound?
Methodological Answer:
- Hazards: Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) per and .
- Precautions:
- Emergency Measures: Rinse eyes with water for 15 minutes () .
Application: How is this compound utilized in the design of bioactive molecules?
Methodological Answer:
- Drug Intermediate: The Boc group enables peptide coupling (e.g., ’s benzyl ester derivatives for API synthesis) .
- Structural Motif: The cyclohexylamine moiety mimics natural amino acids in GPR88 agonists () .
- SAR Studies: Modifications to the ester or Boc group (e.g., ’s sulfonate analogs) probe target binding .
Q. Table 3: Bioactivity Insights
| Modification | Biological Target | Key Finding | Reference |
|---|---|---|---|
| Boc Removal | Protease enzymes | Enhanced binding affinity | |
| Cyclohexyl → Phenyl | GPCRs | Reduced activity |
Advanced: What computational methods support the analysis of this compound’s stability?
Methodological Answer:
- DFT Calculations: Predict Boc group hydrolysis rates under acidic conditions. ’s crystallographic data (e.g., bond angles) validates computational models .
- MD Simulations: Assess cyclohexyl ring flexibility in aqueous vs. lipid environments.
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
